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Compound of Interest

Compound Name: C-8 Ceramide-1-phosphate

Cat. No.: B1141823

In the intricate world of lipid signaling, ceramides and their phosphorylated derivatives stand
out as critical regulators of cellular fate. Among the myriad of species, the short-chain, cell-
permeable C2-Ceramide and its phosphorylated counterpart, C8-Ceramide-1-Phosphate (C8-
C1P), are widely utilized research tools. This guide provides an objective, data-driven
comparison of these two molecules, offering insights for researchers, scientists, and drug
development professionals.

At a Glance: Key Physicochemical and Biological
Properties
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C8-Ceramide-1-Phosphate

Property C2-Ceramide
(C8-C1P)
N-octanoyl-sphingosine-1- ) )
Full Name N-acetyl-D-erythro-sphingosine
phosphate
Molecular Formula C26H52NOsP C20H39NO3
Molecular Weight 493.66 g/mol 341.5 g/mol

Primary Biological Role

Pro-survival, mitogenic, pro-
inflammatory, and anti-

inflammatory actions.[1][2][3]

[4]

Pro-apoptotic, cell cycle arrest,

induction of insulin resistance.

[1]14](5](6]

Mode of Action

Acts as both an intracellular
second messenger and an
extracellular ligand for G

protein-coupled receptors.[4]

[7]

Primarily acts intracellularly
after crossing the plasma
membrane; can be
metabolized to long-chain

ceramides.[5][8]

Solubility

More water-soluble than long-
chain C1P.

Water-soluble and cell-
permeable, often used to
mimic natural ceramides.[1][9]
[10]

Comparative Efficacy in Key Biological Processes

The functional dichotomy between ceramides and their 1-phosphate derivatives is a central

theme in sphingolipid research. While ceramides are often associated with cellular stress

responses like apoptosis and growth arrest, ceramide-1-phosphate (C1P) typically promotes

cell survival and proliferation.[1][4]

Inflammation

Both C8-C1P and C2-Ceramide have demonstrated the ability to modulate inflammatory

responses, albeit through different mechanisms and with varying outcomes depending on the

cellular context.
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C8-Ceramide-1- ] Reference
Parameter C2-Ceramide
Phosphate Cells/Model
) LPS-stimulated BV2
iNOS and Pro- ) )
) ) o o microglial cells and rat
inflammatory Cytokine  Inhibitory Inhibitory ] ) ]
o primary microglia.[8]
Inhibition
[11][12]
Anti-inflammatory
Cytokine (IL-10) Induces Not reported to induce  Macrophages.[3][13]

Secretion

Pro-inflammatory
Cytokine (TNF-a)
Secretion

Suppresses (in
concert with 1L-10

induction)

Can inhibit TLR4
signaling, interfering
with LPS interaction.

[8]

LPS-stimulated
RAW264.7 and
primary macrophages.
[13]

Neutrophil Superoxide

Generation

Not reported

Potentiates (< 1 uM)
and inhibits (> 1 pM)

fMet-Leu-Phe-
activated neutrophils.
[14]

Apoptosis and Cell Survival

The opposing roles of C8-C1P and C2-Ceramide are most evident in the regulation of

apoptosis.
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Parameter

C8-Ceramide-1-
Phosphate

C2-Ceramide

Reference
Cells/Model

Apoptosis Induction

Anti-apoptotic;

promotes cell survival.

[1](11]

Pro-apoptotic; induces
cell death.[15][16][17]

Human CD14+
monocytes, lung
epithelial cells, various
cancer cell lines.[1]
[11]{15][17]

Bcl-2 Family Protein

Upregulates anti-

Can lead to the

release of pro-

Human CD14+

Regulation apoptotic BCL-2.[11] apoptotic proteins like monocytes.[11]
cytochrome c.[16]
o ) Macrophages, non-
o Inhibits caspase Activates caspase-3.
Caspase Activation small cell lung cancer

cascade.[18]

[16][17]

cells.[17][18]

Reactive Oxygen
Species (ROS)

Production

Can mediate cell
growth via low levels
of ROS.[18]

Induces
overproduction of
ROS.[15]

Human non-small-cell
lung cancer H1299
cells.[15]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of C8-C1P and C2-Ceramide are rooted in their differential

engagement of intracellular signaling cascades.

C8-Ceramide-1-Phosphate Signaling

C8-C1P exerts its pro-survival and migratory effects through the activation of several key

pathways. It can act intracellularly or through a putative G protein-coupled receptor on the cell

surface.[3][7][13]
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Caption: C8-C1P signaling pathway promoting cell survival and migration.

C2-Ceramide Signaling

C2-Ceramide, being cell-permeable, can directly influence intracellular targets. It is known to
activate protein phosphatases and can be metabolized into other sphingolipids, which then
exert biological effects. A key aspect of its action is the induction of insulin resistance through

the salvage pathway.[5]
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Caption: C2-Ceramide signaling pathways leading to distinct cellular outcomes.
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Experimental Protocols
Cell Viability and Apoptosis Assay (for C2-Ceramide)

This protocol is adapted from studies investigating ceramide-induced apoptosis in non-small
cell lung cancer cells.[17]

Objective: To quantify the effect of C2-Ceramide on cell viability and apoptosis.
Materials:

e A549 or PC9 human non-small cell lung cancer cells

e RPMI-1640 medium with 10% FBS

e C2-Ceramide (N-acetyl-D-erythro-sphingosine)

e Cell Counting Kit-8 (CCK-8)

e Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit

e Flow cytometer

Procedure:

e Cell Culture: Culture A549 or PC9 cells in RPMI-1640 medium supplemented with 10% FBS
at 37°C in a 5% CO:z incubator.

o Cell Viability (CCK-8 Assay):

[¢]

Seed cells in 96-well plates.

[¢]

Treat cells with varying concentrations of C2-Ceramide (e.g., 0, 20, 50, 100, 200 uM) for
12, 24, and 36 hours.

[¢]

Add 10 pL of CCK-8 solution to each well and incubate for 2 hours.

[e]

Measure the absorbance at 450 nm using a microplate reader.
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* Apoptosis Analysis (Flow Cytometry):

o

Treat cells with the desired concentration of C2-Ceramide for 24 hours.

Harvest and wash the cells with cold PBS.

[¢]

[e]

Resuspend cells in 1X binding buffer.

o

Add 5 pL of Annexin V-FITC and 5 pL of PI.

o

Incubate for 15 minutes at room temperature in the dark.

[¢]

Analyze the cells by flow cytometry within 1 hour.

Start: Culture NSCLC Cells

Treat with C2-Ceramide

Measure Absorbance Flow Cytometry
(450 nm) Analysis

End: Quantify Viability
& Apoptosis

Click to download full resolution via product page
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Caption: Experimental workflow for assessing C2-Ceramide-induced apoptosis.

Macrophage Migration Assay (for C8-C1P)

This protocol is based on the methodology used to assess the chemoattractant properties of
C8-C1P on human monocytes.[11]

Objective: To determine the chemotactic effect of C8-C1P on macrophages.

Materials:

Human CD14+ monocytes or RAW 264.7 macrophage cell line

Transwell inserts (e.g., 8.0 um pore size)

Cell culture medium (e.g., RPMI-1640)

C8-Ceramide-1-Phosphate

Calcein-AM or other suitable cell stain

Procedure:

o Cell Preparation: Isolate human CD14+ monocytes or culture RAW 264.7 cells. Resuspend
cells in serum-free medium.

e Assay Setup:
o Place Transwell inserts into a 24-well plate.

o Add medium containing C8-C1P (e.g., 1 uM) to the bottom chamber. Add medium without
C8-C1P as a negative control.

o Seed the prepared cells into the upper chamber of the Transwell inserts.

 Incubation: Incubate the plate at 37°C in a 5% COz2 incubator for a suitable time (e.g., 4
hours).

e Quantification:
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o Remove non-migrated cells from the top surface of the insert membrane with a cotton
swab.

o Fix and stain the migrated cells on the bottom surface of the membrane.

o Count the number of migrated cells in several fields of view under a microscope.
Alternatively, dissociate the migrated cells and quantify them using a fluorescence-based
assay.

Start: Prepare Macrophages

Setup Transwell Assay
(C8-C1P in bottom chamber)

!

Incubate (e.g., 4 hours)

Remove Non-migrated Cells

Fix & Stain Migrated Cells

Quantify Migrated Cells
(Microscopy)

End: Determine Chemotaxis

Click to download full resolution via product page
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Caption: Workflow for the macrophage transwell migration assay.

Conclusion

C8-Ceramide-1-Phosphate and C2-Ceramide, while structurally related, exhibit largely
opposing biological activities. C2-Ceramide is a widely used tool to induce cellular responses
characteristic of natural long-chain ceramides, such as apoptosis and cell cycle arrest. Its utility
is underscored by its cell permeability and its metabolic conversion to bioactive long-chain
species. In contrast, C8-C1P embodies the pro-survival and mitogenic functions of the
ceramide-1-phosphate class of lipids, acting through distinct signaling pathways to promote cell
growth, survival, and migration.

The choice between these two molecules is therefore entirely dependent on the research
question. For studies on apoptosis, insulin resistance, and the general cellular stress response,
C2-Ceramide is a suitable agent. For investigating pro-survival signaling, cell migration, and the
anti-apoptotic arm of the sphingolipid rheostat, C8-C1P is the molecule of choice. A thorough
understanding of their distinct mechanisms of action is paramount for the accurate
interpretation of experimental results and for the development of novel therapeutic strategies
targeting sphingolipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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